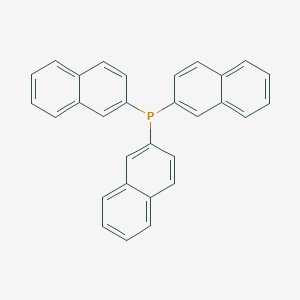
Phosphine, tris-2-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, tris-2-naphthalenyl-, also known as tris(2-naphthyl)phosphine, is a tertiary phosphine compound with the molecular formula C30H21P. It is characterized by the presence of three 2-naphthyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural and electronic properties, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine, tris-2-naphthalenyl-, can be synthesized through the reaction of phosphine gas with 2-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the desired phosphine compound with a moderate yield .
Industrial Production Methods
Industrial production of phosphine, tris-2-naphthalenyl-, typically involves the use of Grignard reagents. The reaction between 2-naphthylmagnesium bromide and phosphorus trichloride in an inert atmosphere yields the desired product. This method is preferred for large-scale production due to its efficiency and scalability .
化学反应分析
Types of Reactions
Phosphine, tris-2-naphthalenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Substitution: Reactions typically occur in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives depending on the electrophile used.
科学研究应用
Phosphine, tris-2-naphthalenyl-, has several scientific research applications:
作用机制
The mechanism of action of phosphine, tris-2-naphthalenyl-, involves its ability to act as a ligand, coordinating with metal centers through the lone pair of electrons on the phosphorus atom. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also undergo redox reactions, where it acts as a reducing agent, transferring electrons to other molecules .
相似化合物的比较
Similar Compounds
Tri(1-naphthyl)phosphine: Similar in structure but with 1-naphthyl groups instead of 2-naphthyl groups.
Triphenylphosphine: Contains phenyl groups instead of naphthyl groups.
Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.
Uniqueness
Phosphine, tris-2-naphthalenyl-, is unique due to the presence of the 2-naphthyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and the stability of its metal complexes. This makes it particularly valuable in applications requiring specific electronic properties and steric environments .
生物活性
Phosphine, tris-2-naphthalenyl- (C30H21P), is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organocatalysis. This article provides a comprehensive overview of the biological activity associated with this phosphine derivative, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
Phosphine, tris-2-naphthalenyl- is synthesized through various methods involving the reaction of naphthalene derivatives with phosphorus trichloride or other phosphorus sources. The compound features three naphthyl groups attached to a central phosphorus atom, which contributes to its unique electronic properties and steric hindrance.
Mechanisms of Biological Activity
The biological activity of phosphines, including tris-2-naphthalenyl-, primarily stems from their ability to act as nucleophiles and catalysts in various chemical reactions. Key mechanisms include:
- Nucleophilic Catalysis : Phosphines can facilitate nucleophilic additions to electrophiles, enhancing reaction rates and selectivity in organic transformations .
- Anticancer Activity : Some studies have indicated that phosphine derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cellular processes .
Case Studies and Research Findings
- Antibacterial Activity :
- Cytotoxicity Against Cancer Cells :
- Topoisomerase Inhibition :
Data Tables
| Compound | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Tris-2-naphthalenyl phosphine | Antibacterial | Staphylococcus aureus | Moderate | Disruption of cell membrane |
| Chiral aziridine phosphines | Anticancer | HeLa, Ishikawa | 12-25 | Induction of ROS, cell cycle arrest |
| Indenoquinoline phosphine oxides | TOP1 inhibition | Various cancer cell lines | 5-10 | Enzyme inhibition |
属性
CAS 编号 |
69056-61-7 |
|---|---|
分子式 |
C30H21P |
分子量 |
412.5 g/mol |
IUPAC 名称 |
trinaphthalen-2-ylphosphane |
InChI |
InChI=1S/C30H21P/c1-4-10-25-19-28(16-13-22(25)7-1)31(29-17-14-23-8-2-5-11-26(23)20-29)30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChI 键 |
VUZQGRDDIUBFBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)P(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















